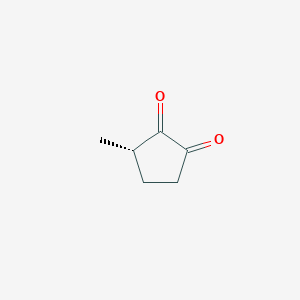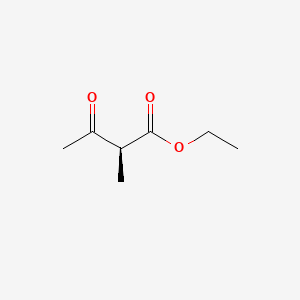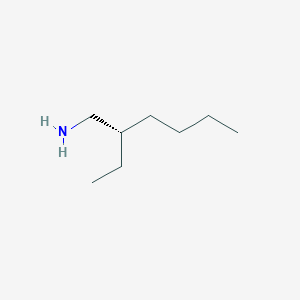
1-Hexanamine, 2-ethyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanamine, 2-ethyl-, (2S)-, also known as (S)-2-ethylhexan-1-amine, is an organic compound with the molecular formula C8H19N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the aliphatic amine family and is characterized by its primary amine group attached to a branched alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Hexanamine, 2-ethyl-, (2S)- can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-2-ethylhexane with ammonia gas. The reaction proceeds as follows:
C8H17Cl+NH3→C8H19N+HCl
This reaction typically requires anhydrous conditions and is carried out under a controlled atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of 1-Hexanamine, 2-ethyl-, (2S)- often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are preferred due to their scalability and efficiency in producing high yields of the desired amine.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexanamine, 2-ethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The primary amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reactions: Halogenated compounds or acid chlorides are often used in substitution reactions.
Major Products
Oxidation: Produces nitriles or amides.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces a variety of substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Hexanamine, 2-ethyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Hexanamine, 2-ethyl-, (2S)- involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect biological pathways and processes, making it a valuable compound in medicinal chemistry and drug design.
Comparación Con Compuestos Similares
Similar Compounds
Hexylamine: A straight-chain primary amine with similar chemical properties but lacks the branched structure of 1-Hexanamine, 2-ethyl-, (2S)-.
2-Ethylhexylamine: A closely related compound with a similar structure but different stereochemistry.
1-Amino-2-ethylhexane: Another isomer with a different arrangement of the alkyl chain.
Uniqueness
1-Hexanamine, 2-ethyl-, (2S)- is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. Its specific three-dimensional arrangement allows for selective interactions with chiral environments, making it a valuable compound in asymmetric synthesis and chiral resolution processes .
Propiedades
IUPAC Name |
(2S)-2-ethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-3-5-6-8(4-2)7-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHNHFOGQMKPOV-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
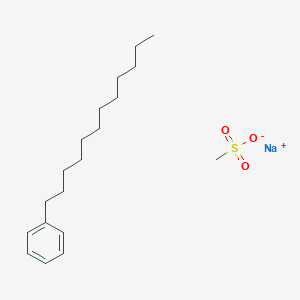
![[(3R,6R)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] (Z)-octadec-9-enoate](/img/structure/B8253451.png)
![Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
![[(E)-hex-3-en-3-yl]phosphonic acid](/img/structure/B8253466.png)
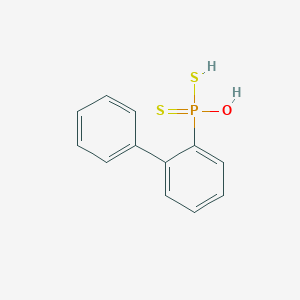
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
![[(2S)-2-ethylhexyl] 2-methylprop-2-enoate](/img/structure/B8253493.png)
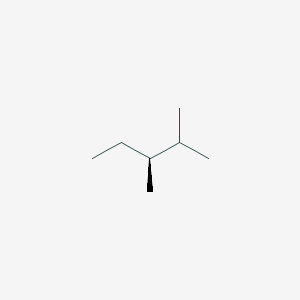
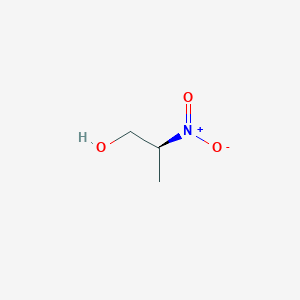
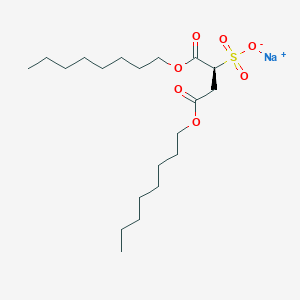
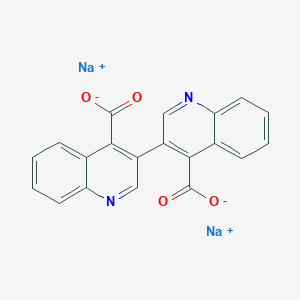
![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)
